molecular formula C12H12N2 B13083079 3-Methyl-5-(pyridin-4-yl)aniline

3-Methyl-5-(pyridin-4-yl)aniline

Cat. No.: B13083079
M. Wt: 184.24 g/mol
InChI Key: QLOXDLSINWSONF-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-4-yl)aniline (CAS 40035-41-4) is an aromatic organic compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . It features both an aniline and a pyridine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the pyridin-4-yl moiety, such as this aniline derivative, are of significant interest in pharmaceutical development for constructing molecules with potential biological activity . For instance, structurally related (pyridin-4-ylmethyl) urea derivatives have been investigated as potent activators of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in NAD+ biosynthesis, which is a relevant target for metabolic disorders, cardiovascular diseases, and neurodegeneration . As a bifunctional building block, this chemical serves as a key precursor for researchers synthesizing more complex molecules for drug discovery programs and structure-activity relationship (SAR) studies. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-methyl-5-pyridin-4-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h2-8H,13H2,1H3

InChI Key

QLOXDLSINWSONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methyl-5-bromoaniline is coupled with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method could be the direct amination of 3-methyl-5-bromopyridine with aniline in the presence of a suitable catalyst. This method can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3-Methyl-5-(pyridin-4-yl)aniline exhibits potential anticancer properties. A study evaluating similar compounds demonstrated significant antiproliferative effects against various cancer cell lines, such as A549 (lung), HCT-116 (colon), and PC-3 (prostate). For instance, a related compound showed an IC50 value of 1.53 μM against A549 cells, suggesting strong potential for therapeutic development.

Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Studies indicate that derivatives can inhibit pathways involved in inflammatory responses, potentially through modulation of leukotriene synthesis. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant antiproliferative effects against A549
Anti-inflammatoryInhibition of leukotriene synthesis

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Electrophilic Substitution : The presence of the pyridine ring enhances electrophilic substitution reactions on the aniline part.
  • Coupling Reactions : It can be utilized in coupling reactions to synthesize more complex organic molecules.

Table 2: Common Reactions Involving this compound

Reaction TypeDescription
Electrophilic SubstitutionReacts with electrophiles to form new products
Coupling ReactionsUsed in Suzuki or Heck coupling to create complex structures

Material Science

In material science, this compound is explored for its potential use in developing new materials, particularly in the field of organic electronics. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Anticancer Research

A study published in the journal "Bioorganic & Medicinal Chemistry Letters" investigated the antiproliferative effects of several pyridine derivatives, including compounds structurally related to this compound. The findings highlighted the importance of structural modifications on biological activity, paving the way for future drug development targeting cancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of pyridine derivatives. It was found that specific modifications could enhance their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be further studied for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into active sites or binding pockets of target molecules, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties:

Compound Name Substituents Key Features
3-Methyl-5-(pyridin-4-yl)aniline Methyl (position 3), pyridin-4-yl (position 5) Balanced lipophilicity; moderate steric hindrance; potential kinase inhibition
2-Methoxy-5-nitro-4-(pyridin-4-yl)aniline Methoxy (position 2), nitro (position 5) Electron-withdrawing nitro group reduces basicity; intermediate in drug synthesis
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline Trifluoromethyl groups (positions 4 and pyridine) High metabolic stability due to fluorine; increased molecular weight (~299 g/mol)
3-Nitro-5-(pyridin-3-yloxy)aniline Nitro (position 3), pyridin-3-yloxy (position 5) Pyridine-O linkage alters conjugation; similarity score 0.88
2,6-Diisopropyl-4-(pyridin-4-yl)aniline Diisopropyl (positions 2,6) Bulky substituents limit solubility; NH₂ stretches at 3201–3300 cm⁻¹ (IR)

Physicochemical Properties

  • Solubility : Methyl and methoxy groups improve aqueous solubility compared to trifluoromethyl or nitro substituents. For example, 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline exhibits lower solubility due to hydrophobicity .
  • Electronic Effects : Nitro and trifluoromethyl groups reduce electron density on the aniline ring, decreasing nucleophilicity. In contrast, methoxy groups donate electrons via resonance .

Biological Activity

3-Methyl-5-(pyridin-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various studies, case analyses, and the pharmacological implications of its structure.

Chemical Structure and Properties

The compound this compound features a methyl group at the 3-position and a pyridine ring at the 5-position of an aniline structure. Its molecular formula is C11H12N2C_{11}H_{12}N_2, with a molecular weight of approximately 172.23 g/mol. The presence of both the methyl and pyridyl groups contributes to its unique chemical properties and potential biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. These effects are often attributed to their ability to inhibit key inflammatory mediators such as cytokines and prostaglandins. For instance, derivatives of related compounds have shown promising results in reducing inflammation in preclinical models, suggesting that this compound may share similar mechanisms of action.

2. Antitumor Activity

The compound's structural similarity to other aniline derivatives has led to investigations into its potential antitumor activity. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation, particularly in solid tumor models. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance or diminish this activity, indicating a need for further exploration of this compound in cancer research .

3. Antioxidant Properties

Preliminary studies have indicated that this compound may possess antioxidant properties. This is crucial as antioxidants play a significant role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The DPPH radical scavenging assay has been utilized to evaluate these properties, yielding moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several derivatives synthesized from aniline compounds, including those related to this compound. The results showed that certain derivatives significantly reduced edema in animal models, providing evidence for their potential therapeutic use in inflammatory diseases.

Case Study: Antitumor Efficacy

In another study focusing on anilinopyrimidine derivatives, it was found that modifications similar to those present in this compound resulted in enhanced antitumor activity against various cancer cell lines. The findings highlighted the importance of specific substituents on the aromatic rings in determining biological efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Substituent PositionModification TypeEffect on Activity
ParaMethyl additionIncreased potency
MetaEthyl substitutionDecreased potency
OrthoHydroxyl groupModerate potency

These findings suggest that strategic modifications can lead to compounds with improved therapeutic profiles.

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